molecular formula C14H15BrClNO6 B1682281 X-alpha-Gal CAS No. 107021-38-5

X-alpha-Gal

Cat. No.: B1682281
CAS No.: 107021-38-5
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-YGEXGZRRSA-N
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Description

Introduction to X-α-Gal: Historical Context and Biochemical Significance

Discovery and Nomenclature of 5-Bromo-4-Chloro-3-Indolyl-α-D-Galactopyranoside

The synthesis of indoxyl glycosides began in the mid-20th century, with Jerome Horwitz’s 1964 development of X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), a β-galactosidase substrate. X-α-Gal, its α-anomeric counterpart, emerged later as a specialized tool for α-galactosidase detection. The compound’s systematic name, 5-bromo-4-chloro-3-indolyl-α-D-galactopyranoside, reflects its structural components: a galactopyranose ring linked via an α-glycosidic bond to a halogenated indolyl group. The abbreviation "X-α-Gal" derives from its chromogenic indoxyl (X) moiety and α-galactosidase specificity.

Early synthesis routes for X-α-Gal faced challenges due to the stereochemical complexity of α-glycosidic bonds. A breakthrough came with the use of cyclic ketone indoxyl acceptors and glycosyl trichloroacetimidate donors, enabling precise 1,2-cis-glycosylation. This method, coupled with 4,6-O-di-tert-butylsilylene protection, ensured high yield and purity.

Table 1: Key Properties of X-α-Gal
Property Value Source
Molecular Formula C₁₄H₁₅BrClNO₆
Molecular Weight 408.63 g/mol
Optical Rotation [α]D +135° (c=1, DMF/H₂O 1:1)
Enzymatic Target α-Galactosidase (EC 3.2.1.22)

Role as a Chromogenic Substrate in α-Galactosidase Detection Systems

X-α-Gal serves as a chromogenic indicator for α-galactosidase, an enzyme critical in carbohydrate metabolism. Upon hydrolysis, α-galactosidase cleaves the α-glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole. This product dimerizes and oxidizes into 5,5'-dibromo-4,4'-dichloro-indigo, an insoluble blue precipitate. This reaction underpins its utility in multiple applications:

  • Yeast Two-Hybrid Screening : X-α-Gal identifies protein-protein interactions by linking α-galactosidase expression (MEL1 gene) to reporter activation. Colonies with interacting proteins turn blue, enabling rapid visual selection.
  • Microbial Differentiation : It distinguishes α-galactosidase-positive Bifidobacteria from Lactobacilli in microbiological assays.
  • Enzyme Histochemistry : X-α-Gal localizes α-galactosidase activity in tissues, aiding studies on lysosomal storage disorders like Fabry disease.
Mechanism of Chromogenesis:

$$
\text{X-α-Gal} \xrightarrow{\alpha\text{-Galactosidase}} \text{Galactose} + \text{5-Bromo-4-chloro-3-hydroxyindole} \xrightarrow{\text{Oxidation}} \text{5,5'-Dibromo-4,4'-dichloro-indigo (Blue)}
$$

Comparative Analysis with β-Galactosidase Substrates (e.g., X-gal)

X-α-Gal and X-gal share structural similarities but differ in glycosidic bond configuration and enzymatic targets:

Table 2: X-α-Gal vs. X-gal
Feature X-α-Gal X-gal
Glycosidic Bond α-1,4-linkage β-1,4-linkage
Target Enzyme α-Galactosidase (EC 3.2.1.22) β-Galactosidase (EC 3.2.1.23)
Primary Applications Yeast two-hybrid, Bifidobacteria assays Bacterial lacZ screening, phage detection
Chromogenic Product Blue precipitate Blue precipitate
Key Structural Motif α-D-galactopyranoside β-D-galactopyranoside

Structural and Functional Divergence :

  • The α-configuration in X-α-Gal necessitates distinct synthetic approaches compared to X-gal’s β-linkage.
  • Enzymatic specificity ensures no cross-reactivity: α-galactosidase cannot hydrolyze X-gal, and vice versa.

Applications in Genetic Engineering :

  • X-gal is ubiquitous in blue-white screening for recombinant lacZ-modified bacteria.
  • X-α-Gal’s niche lies in eukaryotic systems, particularly yeast, where α-galactosidase reporters avoid interference from endogenous β-galactosidase.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-YGEXGZRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of X-?-Gal involves the reaction of 5-bromo-4-chloro-3-indolyl with α-D-galactopyranoside under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and is carried out at low temperatures to ensure the stability of the compound .

Industrial Production Methods: : In industrial settings, X-?-Gal is produced by combining the indole derivative with galactose in large-scale reactors. The reaction is monitored closely to maintain the desired temperature and pH levels. The final product is purified using chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : X-?-Gal primarily undergoes hydrolysis reactions catalyzed by the enzyme α-galactosidase. This hydrolysis results in the formation of galactose and 5-bromo-4-chloro-3-hydroxyindole .

Common Reagents and Conditions: : The hydrolysis of X-?-Gal requires the presence of α-galactosidase and is typically carried out in a buffered solution at a neutral pH. The reaction can be enhanced by the addition of potassium ferricyanide and potassium ferrocyanide, which help in the visualization of the reaction products .

Major Products: : The major products of the hydrolysis reaction are galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound spontaneously dimerizes and oxidizes to form 5,5’-dibromo-4,4’-dichloro-indigo, an intensely blue product .

Scientific Research Applications

X-alpha-Gal, a chromogenic substrate, is primarily used in scientific research to detect α-galactosidase activity, particularly in yeast two-hybrid systems . It facilitates the visualization of protein interactions and the study of related immunological responses .

Scientific Research Applications

Yeast Two-Hybrid Assays:

  • Usage this compound serves as a substrate for yeast galactosidase (MEL1) in GAL4-based yeast two-hybrid assays, enabling direct detection of protein interactions on agar plates .
  • Mechanism The MEL1 gene, regulated by GAL4, encodes α-galactosidase, which hydrolyzes colorless this compound into a blue end product .
  • Visualization Yeast colonies expressing α-galactosidase in response to positive two-hybrid interactions turn blue when grown on media containing this compound, allowing for easy visual confirmation of protein interactions without requiring cell lysis .

Alpha-Gal Syndrome (AGS) Research:

  • Understanding Immune Responses α-Gal is relevant in the study of immune responses, particularly in the context of the α-Gal syndrome (AGS), a food allergy related to red meat and mammal products .
  • Mechanism of AGS AGS involves IgE antibodies directed against α-Gal, leading to allergic reactions .
  • Tick-Related Disease Research aims to identify tick proteins involved in the production of anti-α-Gal IgE antibodies, crucial for improving AGS diagnosis and developing interventions .
  • Further Research Future studies should focus on immune mechanisms and molecules behind AGS, including the relationship between tick species and AGS .

Allergy and Pathogen Protection Studies:

  • Immune Response Model Immunity to α-Gal offers a model to study how antibodies to α-Gal might promote allergy or protection against pathogen infection and transmission by vectors .
  • Blood Type Influence Individuals with blood type B produce fewer anti-α-Gal IgE antibodies, suggesting tolerance to α-Gal, which is similar to blood group B antigen .
  • Infectious Disease Control Developing the anti-α-Gal IgM and IgG antibody responses could help in controlling infectious diseases caused by pathogens with α-Gal on their surface .

Nanoparticle Applications:

  • Polyphenol Interactions Polyphenol-containing nanoparticles, which may contain α-Gal derivatives, are researched for their antioxidant, anticancer, and adherent properties, showing promise in bioimaging and therapeutic delivery .
  • Synthesis and Properties These nanoparticles are synthesized using interactions between polyphenols and various materials like metal ions, polymers, and proteins .
  • Biomedical Uses They have demonstrated versatility in biodetection, multimodal bioimaging, protein and gene delivery, bone repair, antibiosis, and cancer theranostics .

Mechanism of Action

X-?-Gal exerts its effects through the enzymatic hydrolysis by α-galactosidase. The enzyme cleaves the α-glycosidic bond in X-?-Gal, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound then dimerizes and oxidizes to form a blue product, which serves as a visual indicator of enzyme activity .

Comparison with Similar Compounds

Chemical Properties :

  • Molecular Formula: C₁₄H₁₅BrClNO₆
  • Molecular Weight : 408.63 g/mol
  • CAS Number : 107021-38-5
  • Appearance : White crystalline powder .

Comparison with Similar Compounds

X-alpha-Gal vs. X-Gal

While both substrates are chromogenic agents for galactosidase activity, their applications and mechanisms differ fundamentally:

Parameter This compound X-Gal
Target Enzyme α-galactosidase (MEL1 gene product) β-galactosidase (LacZ gene product)
Organism Yeast (e.g., Saccharomyces cerevisiae) Bacteria (e.g., E. coli)
Application Yeast two-hybrid interaction assays Blue-white screening in bacterial cloning
Detection Method Direct plate-based blue coloration Requires cell lysis or filter assays
Key System Matchmaker Gold Y2H Plasmid cloning (e.g., pUC vectors)
Reference

Key Distinctions :

  • Specificity : this compound is selective for yeast α-galactosidase, while X-Gal targets bacterial β-galactosidase. This specificity ensures minimal cross-reactivity in their respective systems .
  • Workflow Efficiency : this compound eliminates the need for colony lifting or lysing, as the blue signal develops directly on agar plates, accelerating Y2H screening .
  • Genetic Context : In Y2H systems, MEL1 activation is coupled with auxotrophic markers (e.g., ADE2, HIS3) and antibiotics (e.g., Aureobasidin A) to suppress false positives, a feature absent in X-Gal-based bacterial systems .

Comparison with Other Chromogenic Substrates

Notably, these substrates differ in:

  • Enzyme Targets : Magenta-Gal and Blue-Gal are tailored for β-galactosidase in bacterial or mammalian systems, lacking utility in yeast α-galactosidase assays.
  • Detection Sensitivity : this compound’s hydrolysis product (blue) offers higher contrast compared to Magenta-Gal’s magenta hue, facilitating easier visual interpretation .

Synergy with Selection Agents

This compound is frequently combined with Aureobasidin A (AbA), an antifungal agent, in Y2H media (e.g., SD/-Ade/-His/-Trp + this compound + AbA). This dual selection ensures only colonies with robust protein interactions survive and produce the blue signal, enhancing specificity . In contrast, X-Gal is typically paired with IPTG (isopropyl-β-D-thiogalactopyranoside) in bacterial systems to induce LacZ expression .

Limitations and Considerations

  • Cost : this compound is more expensive than X-Gal, with prices ranging from ¥108 to ¥3,190 per mg depending on purity and supplier .
  • Storage : Requires storage at -18°C to maintain stability, unlike X-Gal, which is stable at -20°C .
  • Cross-Reactivity: While rare, endogenous α-galactosidase activity in non-yeast systems could yield false positives, necessitating stringent controls .

Biological Activity

X-alpha-Gal, a compound derived from the α-gal epitope, has emerged as a significant focus in immunology and allergy research. Its biological activity is primarily linked to its role in the development of Alpha-Gal Syndrome (AGS), an allergic reaction triggered by the bite of certain ticks, particularly the lone star tick (Amblyomma americanum). This article explores the biological activity of this compound through various studies, highlighting its immunogenic properties, implications in allergic responses, and potential therapeutic applications.

Overview of Alpha-Gal and this compound

The α-gal epitope is a carbohydrate structure composed of galactose residues that is found on the surface of many mammalian cells but is absent in humans. The immune system can develop antibodies against this epitope following exposure, particularly through tick bites. When individuals are sensitized to α-gal, they may experience allergic reactions upon consuming red meat or products derived from mammals.

  • Immunogenicity : this compound is highly immunogenic, leading to the production of IgE antibodies in sensitized individuals. Studies have shown that after a tick bite, serum levels of IgE specific to α-gal can increase dramatically, correlating with subsequent allergic reactions to mammalian meat products .
  • Antibody Response : The immune response involves not only IgE but also IgM and IgG subclasses. Anti-α-Gal IgE antibodies are responsible for immediate hypersensitivity reactions, while IgM and IgG may play a role in long-term immunity and protection against certain infections .
  • Cross-reactivity : The presence of anti-α-Gal antibodies can lead to cross-reactivity with other glycoproteins containing similar structures, which can complicate clinical presentations and diagnosis .

Case Study 1: Tick Exposure and Allergic Reactions

A cohort study examined individuals who developed AGS after being bitten by ticks. It was found that those with confirmed tick bites had significantly elevated levels of anti-α-Gal IgE compared to controls. The study highlighted the geographical correlation between tick exposure and the prevalence of AGS cases, particularly in southeastern states of the U.S. .

Case Study 2: Protective Role Against Infections

Research indicates that anti-α-Gal antibodies may provide protective effects against certain infections. For instance, high titers of anti-α-Gal IgM have been associated with a reduced risk of malaria infection caused by Plasmodium falciparum. This suggests that the immune response elicited by α-gal may extend beyond allergy to include protective mechanisms against zoonotic diseases .

Data Table: Summary of Biological Activities

Biological ActivityDescription
IgE Production Increased following tick bites leading to allergic reactions
Cross-reactivity Anti-α-Gal antibodies can react with non-mammalian proteins
Protection Against Infections Higher anti-α-Gal IgM levels associated with lower malaria risk
Role in Xenotransplantation Anti-α-Gal antibodies contribute to hyperacute rejection in xenografts
Therapeutic Potential Possible use in enhancing vaccine efficacy against certain pathogens

Implications for Treatment and Research

The biological activity of this compound opens avenues for therapeutic interventions. Understanding its role in immune responses could lead to novel strategies for managing AGS and enhancing vaccine responses against infectious diseases. For instance:

  • Vaccine Development : Research is exploring how α-gal epitopes can be utilized in vaccines to enhance immunogenicity against pathogens like Leishmania and Trypanosoma species .
  • Allergy Management : Identifying individuals at risk for AGS through serological testing for anti-α-Gal antibodies could improve patient management strategies .

Q & A

Q. What is the mechanistic role of X-alpha-Gal in yeast two-hybrid (Y2H) systems?

this compound is a chromogenic substrate that detects α-galactosidase activity encoded by the MEL1 gene in yeast. Upon GAL4-dependent activation (triggered by protein-protein interactions in Y2H), secreted α-galactosidase hydrolyzes this compound, producing blue colonies on agar plates. This enables direct visual screening of positive interactions without cell lysis .

Q. How does this compound differ from X-Gal, and why is this distinction critical?

X-Gal is a substrate for E. coli β-galactosidase (LacZ), whereas this compound is specific to yeast α-galactosidase (Mel1p). Using X-Gal in Y2H systems (e.g., Matchmaker Gold) will fail to detect interactions, as Mel1p cannot hydrolyze X-Gal. Protocol adherence to substrate specificity is essential to avoid false negatives .

Q. What are the key components of media formulations for this compound-based screening?

Media must include:

  • SD/-Trp/X-alpha-Gal : For initial selection of bait plasmids and detection of α-galactosidase activity.
  • SD/-Trp/X-alpha-Gal/AbA (Aureobasidin A) : To suppress autoactivation by combining antibiotic selection with chromogenic detection .

Advanced Research Questions

Q. How should researchers design experiments to validate bait protein autoactivation in Y2H?

  • Step 1 : Transform bait plasmids (e.g., pGBKT7+Bait) into Y2HGold yeast.
  • Step 2 : Plate serial dilutions on SD/-Trp/X-alpha-Gal and SD/-Trp/X-alpha-Gal/AbA.
  • Expected Outcome : No blue colonies on AbA-containing plates if autoactivation is absent. Include pGBKT7-53 (positive control) and pGBKT7-Lam (negative control) for comparison .

Q. How can contradictory results between this compound assays and other reporters (e.g., HIS3) be resolved?

  • Scenario : Blue colonies on this compound plates but no growth on HIS3-selective media.
  • Analysis : Confirm that the interaction is not context-dependent (e.g., steric hindrance in fusion proteins). Use orthogonal methods like co-immunoprecipitation to validate interactions .

Q. What experimental adjustments are needed when optimizing this compound concentration for low-sensitivity yeast strains?

  • Titration Approach : Test concentrations from 20–100 µg/mL in SD agar. Higher concentrations reduce background but may delay color development.
  • Strain-Specificity : Auxotrophic markers (e.g., leu2, trp1) in Y2HGold may require adjusted antibiotic/AbA levels to maintain selection pressure .

Q. How can researchers distinguish between weak interactions and false positives in this compound assays?

  • Controls : Include non-interacting bait-prey pairs (e.g., pGBKT7-Lam + empty pGADT7) to establish baseline.
  • Quantification : Use colony PCR or plasmid rescue to confirm prey plasmid retention in blue colonies .

Methodological and Data Analysis Considerations

Q. What protocols ensure reproducible this compound-based screening across laboratories?

  • Standardized Media Preparation : Use pre-mixed SD media formulations to avoid batch variability.
  • Incubation Conditions : Maintain consistent temperatures (30°C) and incubation times (3–5 days) to prevent overdevelopment of background colonies .

Q. How should researchers address non-uniform blue coloration in colonies? **

  • Potential Causes : Inadequate substrate diffusion or uneven α-galactosidase secretion.
  • Solution : Increase agar porosity by reducing agar concentration (1.5–2.0%) and ensure even this compound distribution during plate preparation .

Tables for Experimental Design Reference

Component Purpose Concentration Key References
This compoundChromogenic detection of MEL1 activation40–80 µg/mL in SD agar
Aureobasidin A (AbA)Suppresses autoactivation by inhibiting non-specific transcription125–400 ng/mL
SD/-Trp MediaSelects for bait plasmid retentionStandard dropout formulation

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
X-alpha-Gal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.